molecular formula C15H10ClFO4 B6410955 3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261940-63-9

3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6410955
CAS RN: 1261940-63-9
M. Wt: 308.69 g/mol
InChI Key: NAQODMIZBOVXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% (3-CMCFB) is a synthetic compound belonging to the group of carboxylic acids. It is a colorless solid that is soluble in water and has a melting point of 125°C. 3-CMCFB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemical and physiological mechanisms, as well as in laboratory experiments.

Scientific Research Applications

3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including the study of biochemical and physiological mechanisms, as well as in laboratory experiments. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has also been used in the study of enzyme inhibition, protein-protein interaction, and drug-receptor interaction.

Mechanism of Action

3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% acts as an inhibitor of enzymes, proteins, and drug receptors. It binds to the active site of the enzyme or protein, blocking its activity. It also binds to drug receptors, preventing the binding of the drug and thus inhibiting its action.
Biochemical and Physiological Effects
3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes, proteins, and drug receptors. It has also been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also easy to synthesize and can be used to study a variety of biochemical and physiological mechanisms. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be degraded by light, heat, and other environmental factors. It is also toxic and should be handled with care.

Future Directions

There are many potential future directions for the use of 3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% in scientific research. It could be used to study the effects of enzyme inhibition on various physiological processes, such as inflammation and wound healing. It could also be used to study the effects of protein-protein interactions and drug-receptor interactions. Additionally, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Methods

3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% can be synthesized by two methods: a two-step method and a one-step method. In the two-step method, 4-chloro-3-methoxycarbonylphenyl-4-fluorobenzene is first synthesized from 4-chlorobenzaldehyde and 4-methoxycarbonylphenol, followed by the conversion of the benzene to 3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% by the reaction of the benzene with hydrochloric acid. In the one-step method, 3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% is synthesized directly from 4-chlorobenzaldehyde and 4-methoxycarbonylphenol in the presence of hydrochloric acid.

properties

IUPAC Name

3-(4-chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)11-6-8(2-4-12(11)16)10-7-9(14(18)19)3-5-13(10)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQODMIZBOVXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692036
Record name 4'-Chloro-6-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid

CAS RN

1261940-63-9
Record name 4'-Chloro-6-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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